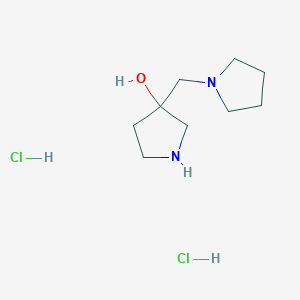
2-Chloro-5-methylthiobenzotrifluoride
Übersicht
Beschreibung
2-Chloro-5-methylthiobenzotrifluoride is an organic compound with the molecular formula C8H6ClF3S and a molecular weight of 226.65 . It is used in various scientific experiments due to its unique physical and chemical properties.
Molecular Structure Analysis
The IUPAC name for this compound is 1-chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene . The InChI code for this compound is 1S/C8H6ClF3S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
2-Chloro-1,3,5-trithiane and 2-chloro-1,3-dithiane, structurally related to 2-Chloro-5-methylthiobenzotrifluoride, demonstrate unique reactivity patterns in chemical synthesis. They have been synthesized by chlorination of corresponding polythianes and exhibit various substitution reactions when treated with nucleophiles. Remarkably, the chlorides show solvent-dependent 1H NMR spectra, indicating ionic dissociation to produce polythianyl cation and chloride anion. The dissociation energies vary between different solvents, reflecting the distinct electronic environments provided by the sulfur atoms in the compounds K. Arai, M. Ōki, 1976.
Pharmacological Activity Modulation
In a related compound, 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide], structure-activity relationship studies were conducted to enhance oral bioavailability. By modifying the pyrimidine portion, researchers identified key functional groups crucial for maintaining activity against NF-kappaB and AP-1 transcription factors. The study showed that certain structural modifications could retain or enhance bioactivity, providing insights into the chemical framework's flexibility and the potential to create more effective compounds M. Palanki, P. Erdman, L. M. Gayo-Fung, 2000.
Biocidal Properties
5-Chloro-2-methyl-2H-isothiazol-3-one, mixed with 2-methyl-2H-isothiazol-3-one (3:1), a compound related to this compound, was evaluated for its biocidal properties. The assessment concluded that there's no safety concern for consumers if the residual amount in finished products doesn't exceed a specific threshold and the mixture doesn't impart an anti-microbial effect on the food surface or food itself Flavourings, 2010.
Analytical Chemistry Applications
A study related to the analysis of isothiazolinone biocides in adhesives, involving compounds structurally related to this compound, used a three-phase hollow-fiber liquid-phase microextraction combined with HPLC-UV. This method improved the sensitivity of determining specific isothiazolinones in adhesives used for food packaging materials, showcasing the compound's role in enhancing analytical chemistry methodologies M. Rosero-Moreano, E. Canellas, C. Nerín, 2014.
Safety and Hazards
This compound is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” associated with it . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1-chloro-4-methylsulfanyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFCKGHPKGUMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674327 | |
| Record name | 1-Chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957066-04-5 | |
| Record name | 1-Chloro-4-(methylthio)-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957066-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)
![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)


![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)
![(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1487450.png)
![tert-Butyl 9-amino-4-oxo-2,5-diazatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487451.png)
![4-[7,9-Dimethoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1487452.png)
![Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride](/img/structure/B1487455.png)




